

# Application Note: Solid-Phase Extraction of Phenylbutazone from Tissue Samples

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Compound of Interest					
Compound Name:	Phenylbutazone				
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#### Introduction

Phenylbutazone (PBZ) is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses, for its analgesic and anti-inflammatory properties. The monitoring of PBZ residues in animal tissues is crucial for food safety and regulatory compliance. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices like tissue, offering significant advantages over traditional liquid-liquid extraction methods, including higher recovery, reduced solvent consumption, and ease of automation. This application note provides a detailed protocol for the extraction of **phenylbutazone** from tissue samples using SPE, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### Materials and Methods

The presented protocol is a synthesis of methodologies reported in peer-reviewed literature. Key steps include tissue homogenization, protein precipitation, enzymatic hydrolysis (optional but recommended for improved recovery), and solid-phase extraction. The use of a polymeric mixed-mode cation exchange (MCX) or weak anion exchange (WAX) SPE cartridge is common for the effective cleanup of PBZ from tissue extracts.

#### Data Presentation

The performance of the SPE method can be evaluated based on several parameters. The following table summarizes representative quantitative data from published methods for the



analysis of **phenylbutazone** in tissue samples.

Parameter	Value	Tissue Type(s)	Analytical Method	Reference
Limit of Quantification (LOQ)	0.5 ng/g	Muscle, Kidney, Liver	LC-MS/MS	[1][2]
Recovery	~1.3-fold increase in liver, ~1.4-fold in kidney, and ~4.7- fold in muscle with enzymatic hydrolysis	Muscle, Kidney, Liver	LC-MS/MS	[3]
Recovery	>80%	Plasma (indicative for biological matrices)	LC-MS/MS	[4]

# Experimental Protocol: Solid-Phase Extraction of Phenylbutazone from Tissue

This protocol describes a general procedure for the extraction of **phenylbutazone** from tissue samples. It is recommended to optimize the procedure for specific tissue types and laboratory conditions.

### 1. Sample Preparation and Homogenization

1.1. Weigh 2.0 g of the tissue sample into a 50 mL polypropylene centrifuge tube. 1.2. Add an appropriate internal standard (e.g., **Phenylbutazone**-d10) to each sample. 1.3. Add 8 mL of extraction solution (e.g., acetonitrile or ethyl acetate/methanol mixture). To enhance stability, the extraction solvent can be supplemented with a stabilizing agent like DL-dithiothreitol (DL-DTT) at a concentration of 250 mg/L.[3] 1.4. Homogenize the tissue sample using a high-speed homogenizer until a uniform consistency is achieved. 1.5. Vortex the sample for 5 minutes and

## Methodological & Application





then shake for an additional 2 minutes on a mechanical shaker. 1.6. Centrifuge the homogenate at 4500 rpm for 5 minutes to pellet the solid debris.[5] 1.7. Collect the supernatant for further processing.

2. Optional: Enzymatic Hydrolysis

For potentially conjugated **phenylbutazone** residues, an enzymatic hydrolysis step can be included to improve recovery.[3][6]

- 2.1. To the supernatant, add a solution containing  $\beta$ -glucuronidase enzyme. 2.2. Incubate the mixture under appropriate conditions (e.g., overnight at a specific temperature as recommended by the enzyme manufacturer).
- 3. Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange (MCX) SPE cartridge.

- 3.1. SPE Cartridge Conditioning: 3.1.1. Condition a Waters Oasis MCX (3 cc, 60 mg) SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[1] Do not allow the cartridge to dry out between steps.
- 3.2. Sample Loading: 3.2.1. Load the supernatant from step 1.7 (or 2.2 if hydrolysis was performed) onto the conditioned SPE cartridge.
- 3.3. Washing: 3.3.1. Wash the cartridge with 2 mL of 0.1 M acetic acid in water to remove polar interferences. 3.3.2. Wash the cartridge with 2 mL of methanol to remove less polar interferences.
- 3.4. Elution: 3.4.1. Elute the **phenylbutazone** from the cartridge with 4 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[3]
- 4. Evaporation and Reconstitution
- 4.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 55°C. [1] 4.2. Reconstitute the dried residue in 500  $\mu$ L of the initial mobile phase used for LC-MS/MS analysis (e.g., a mixture of methanol and water).[5] 4.3. Vortex the sample to ensure complete



dissolution of the residue. 4.4. Filter the reconstituted sample through a 0.2  $\mu$ m PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

## **Experimental Workflow Diagram**



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Caption: Workflow for Solid-Phase Extraction of **Phenylbutazone** from Tissue.

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### References

- 1. cgfarad.ca [cgfarad.ca]
- 2. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cgfarad.ca [cgfarad.ca]
- 4. Screening, quantification, and confirmation of phenylbutazone and oxyphenbutazone in equine plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]







- 6. researchgate.net [researchgate.net]
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